An In-depth Technical Guide to 3-Bromo-5-methyl-1H-indol-7-amine Hydrochloride: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to 3-Bromo-5-methyl-1H-indol-7-amine Hydrochloride: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride, a heterocyclic compound with significant potential as a scaffold in drug discovery and medicinal chemistry. Drawing upon established principles of indole chemistry and data from structurally related molecules, this document outlines its chemical structure, predicted properties, a plausible synthetic approach, and its prospective applications.
Molecular Structure and Chemical Identity
3-Bromo-5-methyl-1H-indol-7-amine hydrochloride possesses a core indole structure, which is a prevalent motif in a wide array of biologically active compounds.[1][2] The key structural features include a bromine atom at the 3-position, a methyl group at the 5-position, and an amine group at the 7-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for biological screening and formulation studies.
Chemical Structure of 3-Bromo-5-methyl-1H-indol-7-amine Hydrochloride
Caption: Chemical structure of 3-Bromo-5-methyl-1H-indol-7-amine Hydrochloride.
| Identifier | Value |
| IUPAC Name | 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride |
| Molecular Formula | C₉H₁₀BrClN₂ |
| Molecular Weight | 261.55 g/mol |
| Canonical SMILES | CC1=CC2=C(C=C1N)C(=CN2)Br.Cl |
| InChI Key | (Predicted) |
Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic | Justification |
| Appearance | Off-white to light brown solid | Based on similar bromo-indole compounds.[3] |
| Melting Point | >200 °C (with decomposition) | The hydrochloride salt of an aromatic amine is expected to have a high melting point. |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form increases polarity and aqueous solubility. |
| ¹H NMR | Aromatic protons in the 6-8 ppm range, a methyl singlet around 2.5 ppm, and broad amine and indole N-H signals. | The specific shifts are influenced by the electronic effects of the bromo, methyl, and amino substituents.[4] |
| ¹³C NMR | Aromatic carbons in the 100-140 ppm range, with the carbon bearing the bromine atom shifted downfield. | Consistent with the general spectral data for substituted indoles.[5] |
| Mass Spectrometry | A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed for the molecular ion peak. | This isotopic signature is a key identifier for bromo-containing compounds. |
Reactivity and Synthetic Utility
The indole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[4] The specific substitutions on 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride make it a versatile intermediate for further chemical modifications.
-
3-Bromo Position: The bromine atom at the C3 position is a valuable handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of carbon and heteroatom-based substituents, enabling the generation of diverse compound libraries for high-throughput screening.[4]
-
7-Amino Position: The primary amine at the C7 position provides a nucleophilic site for reactions such as acylation, sulfonylation, and reductive amination. These modifications can be used to explore structure-activity relationships and to attach pharmacophores or solubilizing groups.
-
Indole Nitrogen (N1): The indole nitrogen can be alkylated or arylated to further diversify the scaffold.
Potential Synthetic Transformations
Caption: Key synthetic transformations utilizing the reactivity of 3-Bromo-5-methyl-1H-indol-7-amine.
Proposed Synthetic Pathway
A plausible synthetic route to 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride can be envisioned starting from a commercially available substituted aniline. The following multi-step synthesis is proposed based on established indole synthetic methodologies.
Step-by-Step Proposed Synthesis:
-
Nitration of 3-methylaniline: Begin with the nitration of 3-methylaniline to introduce a nitro group, which will ultimately become the 7-amino group. The reaction conditions would need to be carefully controlled to favor the formation of 2,6-disubstituted aniline.
-
Protection of the amine: The amino group of the resulting 4-methyl-2-nitroaniline is protected, for example, as an acetamide, to prevent side reactions in subsequent steps.
-
Introduction of the second nitro group: A second nitration is performed to introduce a nitro group at the 6-position, which will be the precursor to the indole nitrogen.
-
Reduction of the 2-nitro group: Selective reduction of the nitro group ortho to the protected amine is carried out, for instance, using catalytic hydrogenation, to yield a diamino intermediate.
-
Indole ring formation (Fischer or related synthesis): The diamino intermediate can then be cyclized to form the indole ring. This could potentially be achieved through a Fischer indole synthesis-type reaction with a suitable carbonyl compound, followed by aromatization.
-
Bromination at the C3 position: The newly formed 5-methyl-7-nitro-1H-indole is then regioselectively brominated at the C3 position, which is the most nucleophilic site in the indole ring.[6]
-
Reduction of the 7-nitro group: The nitro group at the 7-position is reduced to the corresponding amine. A common method for this transformation is the use of tin(II) chloride in an acidic medium.[7]
-
Formation of the hydrochloride salt: The final free base, 3-Bromo-5-methyl-1H-indol-7-amine, is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride.
Potential Applications in Drug Discovery
Indole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The structural features of 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride suggest its potential as a key building block in the development of novel therapeutics.
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The functional groups on this compound allow for the exploration of interactions with the ATP-binding site of various kinases.
-
Antiviral Agents: Substituted indoles have shown promise as antiviral agents, including against viruses like HCV.[1] This scaffold could be used to develop new compounds with improved efficacy and resistance profiles.
-
GPCR Ligands: The indole nucleus can serve as a template for the design of ligands for G-protein coupled receptors, which are important targets for a wide range of diseases.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride is not available, the safety precautions for structurally similar bromo- and amino-substituted indoles should be followed.[8][9][10]
-
Hazard Statements: Based on related compounds, this substance may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It may also be harmful if swallowed.[10]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] Wash hands and any exposed skin thoroughly after handling.[8] Wear protective gloves, protective clothing, and eye/face protection.[9] Use only outdoors or in a well-ventilated area.[9]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.[9]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[10] Store locked up.[8] It is recommended to keep the compound in a dark place under an inert atmosphere, at 2-8°C.[11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[8]
-
Conclusion
3-Bromo-5-methyl-1H-indol-7-amine hydrochloride represents a promising and versatile building block for medicinal chemistry and drug discovery. Its strategically placed functional groups offer multiple avenues for chemical diversification, enabling the synthesis of novel compound libraries for biological screening. While experimental data for this specific molecule is limited, this guide provides a solid foundation for researchers to understand its potential and to develop synthetic and experimental plans for its utilization. As with any novel chemical entity, all handling and synthesis should be conducted by trained professionals in a controlled laboratory setting.
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